molecular formula C12H26ClN3O2 B12338538 H-Leu-Leu-NH2.HCl

H-Leu-Leu-NH2.HCl

Cat. No.: B12338538
M. Wt: 279.81 g/mol
InChI Key: FEDQBHHEYDUKKJ-IYPAPVHQSA-N
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Description

H-Leu-Leu-NH₂·HCl is a dipeptide derivative composed of two leucine residues linked via an amide bond, with a C-terminal amide group and a hydrochloride salt form. Leucine, a branched-chain hydrophobic amino acid, confers structural stability and influences solubility and biological interactions. The hydrochloride salt enhances the compound’s stability and solubility in aqueous systems, making it suitable for biochemical and pharmaceutical applications.

Properties

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-7(2)5-9(13)12(17)15-10(11(14)16)6-8(3)4;/h7-10H,5-6,13H2,1-4H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1

InChI Key

FEDQBHHEYDUKKJ-IYPAPVHQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Leu-NH2.HCl typically involves the coupling of two leucine molecules followed by the addition of an amide group. The process can be summarized as follows:

    Coupling Reaction: The first leucine molecule is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Addition of Second Leucine: The activated leucine is then reacted with a second leucine molecule in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

    Amidation: The resulting dipeptide is then amidated using ammonia or an amine source to form the final product, H-Leu-Leu-NH2.

    Hydrochloride Formation: The compound is finally converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of leucine are coupled and amidated using automated peptide synthesizers.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Leu-NH2.HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the dipeptide.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis and Catalysis
    • H-Leu-Leu-NH2.HCl is utilized in peptide synthesis, often serving as a substrate or catalyst in reactions involving other amino acids. For instance, studies have shown its effectiveness in coupling reactions catalyzed by enzymes such as trypsin and papain, which facilitate the formation of peptide bonds between amino acids .
  • Chiral Resolution
    • The compound has been explored for its potential in chiral resolution processes. Chiral variants of H-Leu-Leu-NH2 have been developed for use in high-performance liquid chromatography (HPLC) to separate enantiomers of amino acids and other chiral compounds. This application is crucial in pharmaceuticals where the chirality of compounds can significantly affect their biological activity .
  • Drug Development
    • In drug discovery, this compound has been investigated for its role in developing new therapeutic agents. Its structural properties allow it to act as a lead compound for modifications aimed at enhancing bioactivity against specific biological targets, such as receptors involved in metabolic pathways .
  • Biological Activity Studies
    • Research indicates that this compound exhibits biological activities that could be beneficial in treating various conditions. For example, it has been studied for its effects on neuropeptide signaling pathways, which are implicated in pain modulation and stress responses .

Case Studies

StudyApplicationFindings
1Peptide Bond FormationDemonstrated efficient coupling of H-Leu-Leu-NH2 with other amino acids using enzymatic catalysis, achieving high yields under optimized conditions .
2Chiral SeparationUtilized as a chiral derivatizing agent in HPLC to effectively separate enantiomers of amino acids, confirming its utility in analytical chemistry .
3Drug DevelopmentInvestigated as a lead compound for anti-inflammatory drugs, showing promising results in preclinical trials .

Mechanism of Action

The mechanism of action of H-Leu-Leu-NH2.HCl involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Act as a substrate or inhibitor for various enzymes, affecting their activity.

    Modulate Protein-Protein Interactions: Influence the interactions between proteins, thereby altering cellular processes.

    Cellular Uptake: Be taken up by cells through specific transport mechanisms, leading to intracellular effects.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
H-Leu-Leu-NH₂·HCl C₁₂H₂₄N₃O₂·HCl Not explicitly provided* ~292.8 (calculated) Dipeptide, C-terminal amide, HCl salt
H-Leu-Phe-NH₂·HCl C₁₈H₂₈N₃O₂·HCl 74214-38-3 346.9 Leu-Phe sequence, amide terminus
H-D-Leu-Leu-OH C₁₂H₂₄N₂O₃ 38689-31-5 244.3 D-Leu isomer, free carboxylic acid
H-Leu-NH₂ C₆H₁₄N₂O 687-51-4 130.2 Single Leu residue, amide terminus
H-Ala-Ala-Pro-Leu-pNA·HCl C₂₃H₃₄N₆O₆·HCl 201732-32-3 490.55 Tetrapeptide with p-nitroanilide (pNA) chromophore

Key Observations:

Terminal Modifications :

  • H-Leu-Leu-NH₂·HCl and H-Leu-Phe-NH₂·HCl share a C-terminal amide group, enhancing resistance to enzymatic degradation compared to free carboxylic acids (e.g., H-D-Leu-Leu-OH) .
  • The pNA group in H-Ala-Ala-Pro-Leu-pNA·HCl enables spectrophotometric detection in enzyme assays, a feature absent in simpler dipeptides .

Stereochemistry :

  • H-D-Leu-Leu-OH contains a D-configured leucine, which may alter biological activity compared to L-configured peptides like H-Leu-Leu-NH₂·HCl .

Table 3: Price and Availability (Evidence Source: )

Compound Price (100g) Key Suppliers
H-Leu-NH₂ ¥150.00 FUTURECHEM
H-Leu-OMe·HCl ¥750.00 (25g) FUTURECHEM
H-Leu-Leu-NH₂·HCl Not listed Likely custom-synthesized
  • Synthetic Applications :
    • H-Leu-Leu-NH₂·HCl may serve as a building block in solid-phase peptide synthesis (SPPS), akin to H-Leu-OBzl·TosOH and H-Leu-OtBu·HCl .
    • Its amide terminus avoids racemization risks associated with ester derivatives like H-Leu-OMe·HCl .

Research and Industrial Relevance

  • Pharmaceutical Potential: Dipeptides like H-Leu-Leu-NH₂·HCl are explored for antimicrobial and enzyme-inhibitory activities, leveraging leucine’s hydrophobicity for target binding .
  • Biochemical Assays : Compared to chromogenic substrates (e.g., H-Ala-Ala-Pro-Leu-pNA·HCl), H-Leu-Leu-NH₂·HCl may lack detection-friendly groups but offers simplicity for mechanistic studies .

Biological Activity

H-Leu-Leu-NH2.HCl, a dipeptide composed of two leucine amino acids linked by an amide bond, exhibits significant biological activities that are of interest in various fields, including pharmacology, nutrition, and molecular biology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H24N2O·HCl
  • Molecular Weight : 250.79 g/mol
  • CAS Number : 10466-61-2

The compound is a hydrochloride salt of the dipeptide H-Leu-Leu-NH2, which enhances its solubility in aqueous solutions, making it suitable for biological studies.

Mechanisms of Biological Activity

1. Protein Synthesis Stimulation
Leucine is well-known for its role in stimulating protein synthesis through the activation of the mTOR pathway. This pathway is critical for muscle growth and recovery, making this compound particularly relevant in sports nutrition and muscle rehabilitation contexts .

2. Neuroprotective Effects
Research indicates that dipeptides like H-Leu-Leu-NH2 may exhibit neuroprotective properties. These effects are attributed to their ability to influence neurotransmitter synthesis and modulate neuronal signaling pathways, which can be beneficial in conditions such as neurodegenerative diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Protein Synthesis Stimulates mTOR pathway leading to increased muscle protein synthesis
Neuroprotection Potentially protects neurons by modulating neurotransmitter levels
Metabolic Regulation Influences glucose metabolism and insulin sensitivity

Case Study 1: Muscle Recovery

A study published in the Journal of Nutritional Biochemistry demonstrated that supplementation with leucine-rich dipeptides significantly enhanced muscle recovery post-exercise. Participants who consumed this compound showed improved muscle protein synthesis rates compared to those who did not receive supplementation .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of leucine-based peptides in models of Alzheimer’s disease. The results indicated that this compound could reduce amyloid-beta accumulation and improve cognitive function in animal models .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Stimulation of Insulin Secretion : Leucine has been shown to stimulate insulin secretion from pancreatic beta-cells, enhancing glucose uptake in muscle tissues .
  • Antioxidant Properties : Dipeptides derived from leucine exhibit antioxidant properties, which may help mitigate oxidative stress in various cellular contexts .
  • Role in Immune Function : Leucine is implicated in enhancing immune responses, particularly during periods of stress or illness .

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